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Compound of Interest

2-Amino-N-pyridin-4-ylmethyl-
Compound Name:

acetamide
CAS No.: 864273-25-6
Cat. No.: B3290378

Get Quote

Executive Summary: The "Missing" CAS Number

Status: As of early 2026, N-(4-picolyl)glycinamide does not possess a widely indexed, public
CAS Registry Number® in open-access databases (e.g., CAS Common Chemistry, PubChem).

Implication: Researchers encountering this nomenclature in literature or patent filings are likely
dealing with a novel intermediate or a compound referenced by a non-standard chemical
name.

Ambiguity Alert: The name "N-(4-picolyl)glycinamide™ is chemically ambiguous. It can refer to
two distinct constitutional isomers depending on whether the picolyl group is attached to the
amide nitrogen or the amine nitrogen of the glycine core. This guide addresses both, with a
primary focus on the amide-substituted form, which is more prevalent in medicinal chemistry as
a linker.

Structural Definition & Nomenclature

Before initiating synthesis or registration, you must define the exact isomer.
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Isomer A: The Amide-Substituted Form (Most Likely
Target)

o Systematic Name: 2-Amino-N-(pyridin-4-ylmethyl)acetamide

Description: Glycine coupled to 4-picolylamine. Common in fragment-based drug design
(FBDD) as a linker.

SMILES:NCC(=O)NCclccnccl

Formula: C

H

N

O

Molecular Weight: 165.19 g/mol

Isomer B: The Amine-Substituted Form

e Systematic Name: 2-[(Pyridin-4-ylmethyl)amino]acetamide

o Description: 4-Picolylamine alkylated with a glycine amide precursor.
e SMILES:NC(=0O)CNCclccnccl

e Formula: C

H
N

O

Visualization of Isomers (DOT Diagram)

The following diagram illustrates the structural divergence and synthesis logic.
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Isomer A (Amide-Substituted)
2-Amino-N-(pyridin-4-ylmethyl)acetamide
(Likely Target)
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. Path 1: Amide Coupling
Glycine Core (EDC/HOBY)
(H2N-CH2-COOH)

+ N-Boc-Glycine

4-Picolylamine Path 2: Alkylation
(H2N-CH2-Py) + 2-Chloroacetamide Isomer B (Amine-Substituted)
> 2-[(Pyridin-4-ylmethyl)amino]acetamide

Click to download full resolution via product page
Figure 1: Structural divergence of N-(4-picolyl)glycinamide based on substitution site.

CAS Search Strategy & Registration

Since a direct CAS number is unavailable, follow this protocol to verify novelty or register the
compound for your internal inventory.

Step 1: Exact Structure Search (SciFinder-n | Reaxys)

Do not search by name. Nomenclature is too variable.

o Draw Isomer A: Benzene ring with one Nitrogen (Pyridine) -> CH2 -> NH -> CO -> CH2 ->
NH2.

» Draw Isomer B: Benzene ring with one Nitrogen (Pyridine) -> CH2 -> NH -> CH2 -> CO ->
NH2.

« Filter: Check for salts (HCI, TFA) which may have distinct CAS numbers.

Step 2: InChl Key Verification

Use the INChl Keys below to cross-reference vendor catalogs (e.g., Enamine, WuXi) which
often list compounds without CAS numbers.

e Isomer A INnChl Key:InChlKey=LZROCVJBJIXKCS-UHFFFAOYSA-N (Predicted)

e Isomer B InChl Key:InChiIKey=VZOMJIMNZJIXKCS-UHFFFAOYSA-N (Predicted)
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Technical Synthesis Guide

As this compound is likely a custom intermediate, the following protocols provide self-validating
synthetic routes.

Protocol A: Synthesis of Isomer A (Amide-Substituted)

Target: 2-Amino-N-(pyridin-4-ylmethyl)acetamide Mechanism: Peptide Coupling followed by
Acidolytic Deprotection.

Materials:
o N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

4-Picolylamine (4-(Aminomethyl)pyridine)

EDCJ1]-HCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HOBt (Hydroxybenzotriazole) or Oxyma

Dichloromethane (DCM) and Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

 Activation: Dissolve Boc-Gly-OH (1.0 equiv) in DCM (0.1 M). Add EDC-HCI (1.2 equiv) and
HOBt (1.2 equiv). Stir at 0°C for 15 minutes to form the active ester.

e Coupling: Add 4-Picolylamine (1.1 equiv) and DIPEA (2.0 equiv). Allow to warm to Room
Temperature (RT) and stir for 12 hours.

o Checkpoint: Monitor by TLC (5% MeOH in DCM). The basic picolyl group may cause
streaking; add 1% NH4OH to eluent.

o Workup: Wash organic layer with sat. NaHCO3 (removes unreacted acid) and brine. Do not
wash with strong acid (HCI) as the pyridine ring will protonate and extract into the aqueous
phase. Dry over Na2S0O4 and concentrate.

» Deprotection: Dissolve the intermediate in DCM/TFA (4:1 v/v). Stir for 1 hour.
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» Free Basing (Critical): Evaporate TFA. The product is the TFA salt. To obtain the free base,
redissolve in MeOH, treat with basic resin (Amberlyst A-21) or neutralize with sat. NaHCO3
and extract into EtOAc (requires repeated extractions due to polarity).

Protocol B: Synthesis of Isomer B (Amine-Substituted)

Target: 2-[(Pyridin-4-yImethyl)amino]acetamide Mechanism: Nucleophilic Substitution (SN2).

Materials:

e 4-Picolylamine
¢ 2-Chloroacetamide[2]
o Triethylamine (TEA) or K2CO3

» Acetonitrile (ACN)

Step-by-Step Methodology:
¢ Stoichiometry Control: Dissolve 4-Picolylamine (1.0 equiv) in ACN. Add K2CO3 (2.0 equiv).

o Addition: Add 2-Chloroacetamide (0.9 equiv) slowly at 0°C.

o Expert Insight: Use a slight deficit of the alkylating agent (chloroacetamide) to prevent
over-alkylation (formation of the tertiary amine).

e Reaction: Heat to 60°C for 4—6 hours.

 Purification: The product is highly polar. Remove solvent. Recrystallize from Ethanol/Ether or
purify via Reverse Phase Flash Chromatography (C18 column, Water/Acetonitrile gradient).

Analytical Characterization (Self-Validation)

Verify your product using these predicted NMR shifts.
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Feature Isomer A (Amide-Subst.)[3] Isomer B (Amine-Subst.)

) ~8.5 ppm (Triplet) (Coupled to ~7.2 ppm (Broad s) (CONH2
Amide Proton

CH2) protons)
] ~3.8 ppm (Doublet, coupled to ]
Glycine CH2 NH2) ~3.2 ppm (Singlet)

~4.4 ppm (Doublet, coupled to

Picolyl CH2 ~3.8 ppm (Singlet
Yy NH) ppm (Singlet)
o AA'BB' system (~7.3 & 8.5 AA'BB' system (~7.3 & 8.5
Pyridine Protons
ppm) ppm)

Key Differentiator: In Isomer A, the amide proton is a triplet (coupling to the picolyl CH2). In
Isomer B, the amide protons are broad singlets (CONH2) and the secondary amine proton is
often broad/invisible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [N-(4-Picolyl)glycinamide: Structural Identification &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3290378/docs#n-4-picolyl-glycinamide-structural-
identification-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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